Diethylene glycol, decyl ether

Description

Contextualization within the Class of Glycol Ethers

Glycol ethers are a broad class of organic solvents characterized by the presence of both an ether and an alcohol functional group in the same molecule. psu.edu They are typically produced through the reaction of an alcohol with an epoxide, such as ethylene (B1197577) oxide or propylene (B89431) oxide. researchgate.net This dual functionality imparts a unique set of properties, including the ability to dissolve both water-soluble and water-insoluble substances, making them effective as solvents, coupling agents, and intermediates in a wide range of applications. psu.edursc.org

Glycol ethers are generally categorized into two main series: the E-series, derived from ethylene oxide, and the P-series, derived from propylene oxide. psu.edu Diethylene glycol, decyl ether belongs to the E-series, which are known for their use in products such as water-based paints, inks, and cleaning solutions. psu.edu The properties of glycol ethers, such as their boiling point, viscosity, and solvency, can be tailored by altering the length of the alkyl chain and the number of glycol ether units. psu.edu

Structural Features and Homologous Series of Alkyl Ethers of Diethylene Glycol

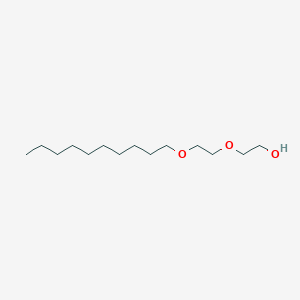

The chemical structure of this compound consists of a ten-carbon alkyl chain (decyl group) attached to a diethylene glycol moiety via an ether linkage. The diethylene glycol portion contains two repeating ethylene oxide units and a terminal hydroxyl group. This amphiphilic structure, with a hydrophobic decyl tail and a hydrophilic diethylene glycol head, is the basis for its surfactant properties. smolecule.com

This compound is a member of the homologous series of diethylene glycol monoalkyl ethers, which share the same diethylene glycol head group but differ in the length of their alkyl chain. It is also part of the C10En homologous series, where the alkyl chain is fixed at ten carbons (decyl) and the number of ethylene oxide units (n) in the hydrophilic head group varies. For this compound, n=2, and it is often abbreviated as C10E2 in scientific literature. researchgate.netsemanticscholar.org The systematic variation in the length of either the alkyl chain or the polyethylene (B3416737) glycol chain allows for detailed studies of structure-property relationships within these series. x-mol.com

Interactive Table: Physical and Chemical Properties of this compound (C10E2)

| Property | Value | Reference |

| Molecular Formula | C14H30O3 | chemicalbook.com |

| Molecular Weight | 246.39 g/mol | chemicalbook.com |

| Appearance | Colorless liquid | |

| Density | 0.911 g/mL at 20 °C | chemicalbook.com |

| Refractive Index | n20/D 1.445 | chemicalbook.com |

| Synonyms | C10E2, Decyldiglycol, 2-(2-Decyloxyethoxy)ethanol | chemicalbook.com |

Significance as a Model Compound in Surfactant and Solution Science Research

This compound (C10E2) is frequently utilized as a model nonionic surfactant in academic research due to its well-defined chemical structure and its ability to self-assemble in aqueous solutions. psu.eduresearchgate.net Its amphiphilic nature drives the formation of micelles, which are aggregates where the hydrophobic tails are shielded from water in the core, and the hydrophilic heads form the outer surface. wikipedia.org

The concentration at which micelles begin to form is known as the critical micelle concentration (CMC). The study of the CMC and the thermodynamics of micellization for C10E2 and its homologous series provides fundamental insights into the hydrophobic effect and the forces governing self-assembly. wikipedia.orgmpg.de The Gibbs free energy of micellization, which indicates the spontaneity of the process, can be calculated from the CMC. researchgate.netwikipedia.org

Research has also focused on the phase behavior of aqueous solutions of C10E2 and other members of the C10En series. researchgate.net These systems can exhibit complex phase diagrams with different liquid crystalline structures depending on concentration and temperature. For instance, the cloud point is a characteristic temperature above which a nonionic surfactant solution becomes cloudy due to phase separation. semanticscholar.org

Furthermore, the interfacial properties of C10E2 are a subject of investigation. For example, the contact angle of C10E2 solutions on various surfaces has been measured to understand its wetting properties. researchgate.net Studies on thin liquid films stabilized by C10E2 have provided insights into the forces acting at interfaces, such as electrostatic repulsion and van der Waals forces, which are crucial for the stability of foams and emulsions. psu.edupsu.edu

Interactive Table: Research Findings on the C10En Surfactant Series

| Compound | Key Research Finding | Reference |

| C10E2 | Used in studies of thin film stability, where it forms common black films (CBF) but not stable Newton black films (NBF). psu.edu | psu.edu |

| C10E3 | Investigated for its role in the degradation products of C10E4, affecting the miscibility gap of the system. psu.edu | psu.edu |

| C10E4 | The subject of studies on the influence of impurities on the miscibility gap and surface tension isotherms. psu.edu | psu.edu |

| C10E5 | Forms phases at 40 °C and is used in research on protein purification using surfactant-based two-phase systems. researchgate.net | researchgate.net |

| C10E8 | Its contact angle has been measured and compared to other C10En surfactants to understand the effect of the ethylene oxide chain length on wetting. researchgate.net | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C14H30O3 |

|---|---|

Molecular Weight |

246.39 g/mol |

IUPAC Name |

2-(2-decoxyethoxy)ethanol |

InChI |

InChI=1S/C14H30O3/c1-2-3-4-5-6-7-8-9-11-16-13-14-17-12-10-15/h15H,2-14H2,1H3 |

InChI Key |

UVNSFSOKRSZVEZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOCCOCCO |

Canonical SMILES |

CCCCCCCCCCOCCOCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for Diethylene Glycol Alkyl Ethers

The synthesis of diethylene glycol alkyl ethers, including the decyl ether derivative, is predominantly achieved through two well-established chemical routes: the ethoxylation of alcohols and the Williamson ether synthesis. These methods offer versatility and are scalable for industrial production.

Ethoxylation Processes via Reaction of Ethylene (B1197577) Oxide with Alcohols

Ethoxylation is a major industrial process for producing glycol ethers. wikipedia.org It involves the direct reaction of a fatty alcohol, in this case, decyl alcohol, with ethylene oxide. venus-goa.com The reaction is an anionic addition polymerization. It begins with the deprotonation of the alcohol by a strong base, typically an alkali metal hydroxide (B78521) like potassium hydroxide (KOH), to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the ethylene oxide ring, causing it to open and form a new ether linkage, with the regeneration of an alkoxide at the end of the new, longer chain. This process continues with the sequential addition of ethylene oxide molecules.

The general reaction is: R-OH + n(C₂H₄O) → R-(OCH₂CH₂)n-OH atamanchemicals.com

The reaction is highly exothermic (ΔH = -92 kJ/mol of ethylene oxide reacted) and requires careful temperature and pressure control to prevent runaway reactions. wikipedia.org A key characteristic of this method is the production of a mixture of ethers with a distribution of ethylene glycol unit lengths (polydispersity), as the ethoxylated alcohol can be more reactive than the starting alcohol. wikipedia.org To obtain diethylene glycol decyl ether specifically (where n=2), the reaction conditions and stoichiometry must be carefully managed. The use of specialized catalysts can yield products with a narrower distribution of ethoxylate chains. wikipedia.orggoogle.com

Table 1: Key Parameters for the Ethoxylation of Decyl Alcohol

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Reactants | Decyl Alcohol, Ethylene Oxide | Stoichiometric ratio adjusted to target n=2 |

| Catalyst | Alkali metal hydroxide | Potassium Hydroxide (KOH) |

| Temperature | Controls reaction rate and selectivity | 180 °C wikipedia.org |

| Pressure | Maintains ethylene oxide in the liquid phase | 1-2 bar wikipedia.org |

| Product | Mixture of ethoxylates | R-(OCH₂CH₂)n-OH, with a distribution around n=2 |

Williamson Ether Synthesis and Related Alkylation Reactions

The Williamson ether synthesis is a versatile and widely used laboratory and industrial method for preparing symmetrical and unsymmetrical ethers. vedantu.com The reaction involves a nucleophilic substitution (SN2) reaction between an alkoxide ion and a primary alkyl halide. vedantu.comlibretexts.org

For the synthesis of diethylene glycol decyl ether, two primary pathways are viable:

Reacting sodium decoxide with a diethylene glycol derivative: Decyl alcohol is first converted to its alkoxide using a strong base like sodium hydride (NaH) or sodium hydroxide (NaOH). This alkoxide then reacts with a suitable diethylene glycol derivative with a good leaving group, such as 2-(2-chloroethoxy)ethanol.

Reacting a diethylene glycol salt with a decyl halide: Diethylene glycol is deprotonated to form a mono-alkoxide, which then reacts with a decyl halide, such as 1-bromodecane (B1670165) or 1-chlorodecane. To minimize the formation of the di-alkylated by-product, a molar excess of diethylene glycol is often used.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which enhances the reactivity of the nucleophile. Phase-transfer catalysts, like tetrabutylammonium (B224687) bromide, can also be employed to improve reaction rates, especially in two-phase systems.

Table 2: Comparison of Williamson Ether Synthesis Pathways

| Feature | Pathway 1 | Pathway 2 |

|---|---|---|

| Nucleophile | Sodium decoxide (from Decyl Alcohol) | Sodium diethylene glycolate (B3277807) (from Diethylene Glycol) |

| Electrophile | 2-(2-chloroethoxy)ethanol | 1-Decyl halide (e.g., 1-bromodecane) |

| Key Challenge | Potential for elimination reactions with the halide. | Controlling mono- vs. di-alkylation of diethylene glycol. |

| Typical Solvent | Dimethylformamide (DMF) | Toluene or Xylene |

Preparation of Diethylene Glycol Decyl Ether Derivatives for Polymerization Studies

The terminal hydroxyl group of diethylene glycol decyl ether serves as a functional handle for synthesizing various monomers. These monomers can then be polymerized to create macromolecules with tailored architectures and properties, such as comb-like polymers that exhibit interesting phase change or thermo-responsive behaviors. researchgate.netnih.gov

Synthesis of Methacrylate (B99206) and Vinyl Ether Monomers Incorporating Diethylene Glycol Alkyl Ethers

Methacrylate Monomers: Methacrylate monomers are readily synthesized by reacting the terminal hydroxyl group of diethylene glycol decyl ether with methacryloyl chloride in the presence of a base (like triethylamine) to neutralize the HCl byproduct. researchgate.net This esterification reaction attaches the polymerizable methacrylate group to the ether. Similar monomers, such as di(ethylene glycol) methyl ether methacrylate (DEGMA), are widely studied for producing thermo-responsive polymers. nih.govresearchgate.net The synthesis of diethylene glycol octadecyl ether methacrylate has been reported via the acrylation of the corresponding sodium alkoxide with methacryloyl chloride. researchgate.net

Vinyl Ether Monomers: Diethylene glycol alkyl ether vinyl ether monomers can also be prepared. One common method is the base-catalyzed reaction of the alcohol with acetylene (B1199291) at elevated temperatures and pressures. chemicalbook.comgoogle.com Another approach is transvinylation, where the hydroxyl group reacts with a simple vinyl ether, like butyl vinyl ether, in the presence of a palladium catalyst. A modified Williamson etherification has also been used to synthesize monomers like diethylene glycol hexadecyl ether vinyl ether. researchgate.net

Polymerization Techniques and Control over Molecular Architecture

The monomers derived from diethylene glycol decyl ether can be polymerized using various techniques to control the resulting polymer's structure.

Free Radical Polymerization: This is a common method for polymerizing methacrylate monomers. researchgate.netmdpi.com While robust, conventional free radical polymerization offers limited control over molecular weight distribution and polymer architecture. nih.gov

Controlled/Living Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are used to synthesize well-defined polymers from methacrylate monomers like DEGMA. nih.govresearchgate.netrsc.org RAFT allows for precise control over molecular weight, low dispersity, and the creation of complex architectures such as block copolymers.

Living Cationic Polymerization: This technique is particularly effective for polymerizing vinyl ether monomers. nih.govresearchgate.netgoogle.com It allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and defined end-groups. nih.govresearchgate.net By using this method, researchers have created series of poly(mono/diethylene glycol n-tetradecyl ether vinyl ether)s with varying molecular weights to study structure-property relationships. nih.govnih.gov

Table 3: Polymerization Techniques for Diethylene Glycol Decyl Ether Derivatives

| Polymerization Technique | Monomer Type | Key Features | Resulting Architecture |

|---|---|---|---|

| Free Radical Polymerization | Methacrylate | Simple, robust | Broad molecular weight distribution. researchgate.netnih.gov |

| RAFT Polymerization | Methacrylate | Controlled molecular weight, low dispersity, block copolymers. nih.govresearchgate.net | Well-defined linear or block copolymers. |

| Living Cationic Polymerization | Vinyl Ether | Controlled molecular weight, narrow dispersity, end-group control. nih.govresearchgate.net | Well-defined comb-like polymers. |

Mechanistic Aspects of Ether Bond Formation and Modification in Controlled Synthesis

The controlled synthesis of diethylene glycol decyl ether and its derivatives relies on a fundamental understanding of the underlying reaction mechanisms.

Ether Bond Formation:

In the Williamson ether synthesis , the core mechanism is a bimolecular nucleophilic substitution (SN2). vedantu.com The alkoxide ion acts as the nucleophile, attacking the electrophilic carbon atom bearing a leaving group (e.g., a halide). The reaction proceeds via a single transition state, leading to an inversion of stereochemistry if the carbon is chiral. The efficiency of the reaction is sensitive to steric hindrance; it works best with primary alkyl halides and is less effective for secondary halides, where elimination reactions become a significant competing pathway. libretexts.org

The ethoxylation process involves the nucleophilic ring-opening of an epoxide (ethylene oxide). The reaction is typically base-catalyzed, where the alkoxide initiator attacks one of the carbon atoms of the epoxide ring. This attack relieves the ring strain and forms a new alkoxide, which can then attack another ethylene oxide molecule, propagating the chain. The lack of a termination step (in the absence of protic agents) gives this polymerization a living character, although controlling the exact degree of polymerization can be challenging in practice. wikipedia.orgcjcatal.com

Modification for Polymerization: The synthesis of methacrylate and vinyl ether monomers involves the modification of the terminal hydroxyl group. The esterification to form the methacrylate is a classic nucleophilic acyl substitution. The vinylation to produce a vinyl ether can proceed through the nucleophilic addition of the alcohol to acetylene. The control in these reactions is crucial for producing high-purity monomers, which is essential for subsequent successful polymerization, especially in living or controlled polymerization techniques where impurities can terminate the growing polymer chains.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Vibrational Spectroscopy Applications (FTIR and Raman) for Structural Elucidation

In the FTIR spectrum of a diethylene glycol ether, characteristic absorption bands confirm the presence of its key functional groups. The most prominent feature is a broad, strong band in the region of 3400-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the terminal hydroxyl group. Strong C-H stretching vibrations from the decyl chain and ethylene (B1197577) glycol backbone are observed between 2850 and 3000 cm⁻¹. A significant and characteristic band for the C-O-C ether linkages appears in the fingerprint region, typically around 1100-1120 cm⁻¹. Additionally, C-H bending vibrations are found around 1465 cm⁻¹, and the C-O stretching of the alcohol group can be identified as well. For Diethylene glycol (DEG), characteristic wavenumbers at 881 cm⁻¹ and 1083 cm⁻¹ have been used for its identification and quantification. nih.govresearchgate.net

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C-H stretching and bending modes are strong. The symmetric and asymmetric C-H₂ stretching vibrations of the alkyl chain are prominent near 2890 and 2955 cm⁻¹. researchgate.net The C-C skeletal vibrations of the decyl chain and the C-O-C symmetric stretching of the ether linkages also produce distinct Raman signals. The analysis of Raman spectra for diethylene glycol has shown key peaks that are instrumental in characterizing the molecule's structure. researchgate.netnih.gov

The table below summarizes the expected vibrational frequencies for Diethylene glycol, decyl ether.

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Functional Group |

| O-H Stretch | 3400-3500 (Broad, Strong) | Weak | Hydroxyl (-OH) |

| C-H Stretch | 2850-3000 (Strong) | 2890-2955 (Strong) | Alkyl (CH₂, CH₃) |

| C-H Bend | ~1465 (Medium) | ~1467 (Medium) | Alkyl (CH₂) |

| C-O-C Stretch | 1100-1120 (Strong) | Strong | Ether |

| C-O Stretch | ~1060 (Strong) | ~1088 (Medium) | Alcohol |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the molecular structure of this compound by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

In the ¹H NMR spectrum, the signals are characteristically spread out, reflecting the different types of protons in the molecule. The terminal methyl group (-CH₃) of the decyl chain appears as a triplet at approximately 0.88 ppm. The methylene (B1212753) groups (-CH₂-) of the decyl chain produce a complex multiplet, with the bulk of the signals located around 1.2-1.4 ppm. The protons on the carbons adjacent to the ether oxygen (e.g., -O-CH₂-CH₂-) are deshielded and resonate further downfield, typically in the range of 3.4-3.7 ppm. The triplet corresponding to the -O-CH₂- group of the decyl moiety can be distinguished from the complex multiplets of the ethylene glycol units. The proton of the terminal hydroxyl group (-OH) is variable and can appear over a broad range, often as a singlet, its position being sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary data, with distinct signals for each carbon atom in a unique environment. The terminal methyl carbon of the decyl group is the most upfield signal, appearing around 14 ppm. The internal methylene carbons of the decyl chain resonate in the 22-32 ppm range. The carbons involved in the ether linkages are significantly deshielded by the electronegative oxygen atoms, with signals appearing in the 60-72 ppm region. Specifically, the carbons of the diethylene glycol unit and the first carbon of the decyl chain attached to the oxygen will be found in this downfield region.

The following tables provide predicted chemical shifts for this compound based on data from similar compounds and established chemical shift ranges. nih.govoregonstate.edusigmaaldrich.com

¹H NMR Predicted Chemical Shifts

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃- (decyl) | ~0.88 | Triplet |

| -(CH₂)₈- (decyl) | ~1.2-1.6 | Multiplet |

| -CH₂-O- (decyl) | ~3.4-3.5 | Triplet |

| -O-CH₂-CH₂-O- | ~3.6-3.7 | Multiplet |

| -O-CH₂-CH₂-OH | ~3.5-3.7 | Multiplet |

¹³C NMR Predicted Chemical Shifts

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| CH₃- (decyl) | ~14 |

| -(CH₂)₈- (decyl) | ~22-32 |

| -CH₂-O- (decyl) | ~71 |

| -O-CH₂-CH₂-O- | ~70-73 |

Two-dimensional diffusion-ordered spectroscopy (2D-DOSY) is a powerful NMR technique used to study complex mixtures by separating the signals of different components based on their translational diffusion coefficients. This method is particularly valuable for analyzing self-assembling systems like the micelles formed by this compound, a non-ionic surfactant.

In a typical 2D-DOSY experiment, one axis represents the standard chemical shift (e.g., from a ¹H NMR spectrum), while the second axis represents the diffusion coefficient (D). In an aqueous solution of this compound above its critical micelle concentration (CMC), the surfactant exists in equilibrium between two states: as individual molecules (monomers) and as large aggregates (micelles).

Because of their significant size difference, monomers and micelles diffuse at different rates. Monomers, being smaller, diffuse relatively quickly and thus have a larger diffusion coefficient. Micelles, being large aggregates, diffuse much more slowly, resulting in a significantly smaller diffusion coefficient. The 2D-DOSY spectrum will therefore show two distinct sets of signals aligned horizontally at different diffusion coefficients. All proton signals corresponding to the surfactant monomers will appear at a higher D value, while the signals for the same protons within the micellar state will appear at a lower D value. This allows for the unambiguous assignment of signals to each species and the study of the partitioning of the surfactant between the two states. researchgate.net This technique is instrumental in determining the CMC, studying the size and structure of micelles, and analyzing interactions within mixed surfactant systems. researchgate.net

Chromatographic Techniques for Purity Assessment and Compositional Analysis

Gas chromatography (GC) is a fundamental analytical technique for assessing the purity and analyzing the composition of volatile and semi-volatile compounds like this compound. In the manufacturing of ethoxylated surfactants, the reaction often produces a distribution of oligomers with varying numbers of ethylene glycol units. GC can effectively separate these components.

For the analysis of glycol ethers, a capillary column with a polar stationary phase, such as those based on polyethylene (B3416737) glycol (e.g., DB-WAX) or cyanopropylphenyl polysiloxane, is typically employed. fda.govgcms.cz These columns provide good separation of the homologous series of glycol ether oligomers based on their boiling points and polarity. The sample is vaporized in a heated injector and carried by an inert gas (e.g., helium) through the column. Components separate as they travel through the column, with lower-boiling point compounds generally eluting first. A flame ionization detector (FID) is commonly used for detection, as it offers high sensitivity for organic compounds. scielo.br

By running a GC analysis, one can obtain a chromatogram showing a primary peak for the target compound (this compound) and potentially smaller peaks corresponding to impurities. These impurities can include unreacted starting materials, oligomers with fewer or more ethylene glycol units (e.g., ethylene glycol decyl ether or triethylene glycol decyl ether), and potential degradation products that may form during synthesis or storage. researchgate.net

While GC provides excellent separation, the identification of unknown peaks based solely on retention time can be challenging. Coupling gas chromatography with mass spectrometry (GC-MS) overcomes this limitation by providing structural information for each separated component. fda.gov As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. restek.com

This mass spectrum serves as a molecular fingerprint. The molecular ion peak can help determine the molecular weight of the compound, while the fragmentation pattern provides clues about its structure. For example, the fragmentation of glycol ethers often involves characteristic cleavage of the C-O bonds, yielding specific ions that can be used for identification. restek.com By comparing the obtained mass spectra with spectral libraries (e.g., NIST), the identity of impurities, oligomers, and degradation products can be confirmed with a high degree of confidence. nih.gov

GC-MS is a standard method for the detailed characterization of glycol ether products and is used to detect and quantify contaminants. researchgate.netfishersci.com The technique's sensitivity and specificity make it invaluable for quality control in manufacturing and for research into the stability and degradation pathways of these compounds. fda.govnih.gov

Calorimetric Methods for Determining Thermodynamic Properties of Self-Assembly

Calorimetry stands as a powerful and direct method for elucidating the thermodynamic driving forces behind the self-assembly of surfactants like diethylene glycol decyl ether into micelles. Isothermal Titration Calorimetry (ITC) is a particularly valuable technique, as it allows for the simultaneous determination of the critical micelle concentration (CMC) and the enthalpy of micellization (ΔH°mic) in a single experiment. researchgate.nettainstruments.com

The experimental process involves the stepwise titration of a concentrated solution of diethylene glycol decyl ether into a solvent (typically water) within the calorimeter cell. Below the CMC, the heat change upon each injection is small, reflecting the heat of dilution of the surfactant monomers. As the concentration in the cell surpasses the CMC, the injected surfactant molecules aggregate to form micelles, a process accompanied by a significant heat change. This results in a sigmoidal curve when the heat per injection is plotted against the total surfactant concentration. The inflection point of this curve corresponds to the CMC, and the magnitude of the heat change is used to directly calculate the enthalpy of micellization. mdpi.com

Once the CMC and ΔH°mic are known, the standard Gibbs free energy of micellization (ΔG°mic) can be calculated using the pseudo-phase separation model, with the following equation:

ΔG°mic = RT ln(XCMC)

Here, R is the ideal gas constant, T is the absolute temperature, and XCMC is the CMC expressed as a mole fraction. ijert.org

Subsequently, the standard entropy of micellization (ΔS°mic) can be determined using the fundamental thermodynamic relationship:

ΔG°mic = ΔH°mic - TΔS°mic

For nonionic surfactants such as diethylene glycol decyl ether, the self-assembly process is primarily driven by the hydrophobic effect. The transfer of the hydrophobic decyl chains from the aqueous environment to the nonpolar core of the micelle leads to a release of ordered water molecules that were surrounding the chains. This results in a significant positive entropy change (TΔS°mic > 0), which is the main driving force for micellization. scispace.commdpi.com The enthalpy change can be small and its sign is dependent on temperature; it can be endothermic at lower temperatures and become exothermic as the temperature rises. scispace.comnih.gov The negative value of ΔG°mic indicates the spontaneity of the self-assembly process. jmaterenvironsci.com

The table below presents illustrative thermodynamic data for the micellization of a nonionic surfactant of the diethylene glycol decyl ether type at a standard temperature.

| Thermodynamic Parameter | Symbol | Typical Value | Unit |

|---|---|---|---|

| Critical Micelle Concentration | CMC | 0.9 | mM |

| Standard Enthalpy of Micellization | ΔH°mic | +1.5 | kJ/mol |

| Standard Gibbs Free Energy of Micellization | ΔG°mic | -25.0 | kJ/mol |

| Standard Entropy of Micellization (TΔS°mic) | TΔS°mic | +26.5 | kJ/mol |

Diffraction Techniques for Supramolecular Structure Analysis (e.g., Wide-Angle X-Ray Diffraction for Solid Derivatives)

Diffraction techniques are indispensable for determining the atomic and molecular arrangement in condensed matter. Specifically, Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering (WAXS), is a fundamental method for analyzing the supramolecular structure of crystalline and semi-crystalline solid materials, including solid derivatives of diethylene glycol decyl ether. wikipedia.org This technique provides detailed information about the periodic arrangement of molecules, allowing for the determination of unit cell dimensions, crystal symmetry, and the identification of polymorphic forms.

The principle of WAXD is based on the elastic scattering of X-rays by the electron clouds of atoms within a material. youtube.com When a monochromatic X-ray beam is directed at a crystalline sample, the rays are diffracted by the regularly spaced atomic planes. Constructive interference occurs at specific angles (θ) that satisfy Bragg's Law:

nλ = 2d sin(θ)

where 'n' is an integer, 'λ' is the wavelength of the X-rays, and 'd' is the spacing between the atomic planes. pdx.edu The resulting diffraction pattern, a plot of scattered intensity versus the diffraction angle (2θ), serves as a unique fingerprint of the material's crystal structure. libretexts.org

For solid derivatives of diethylene glycol decyl ether, such as long-chain polymeric forms or crystalline adducts, WAXD is employed to characterize their solid-state morphology. The analysis of the diffraction pattern can reveal how the flexible diethylene glycol segments and the hydrophobic decyl chains pack together in the crystal lattice. Sharp, well-defined peaks in the WAXD pattern are indicative of a highly ordered, crystalline structure, while broad halos suggest an amorphous or disordered arrangement.

Research on polymers synthesized from related diethylene glycol alkyl ethers has utilized WAXD to identify specific crystal structures, such as hexagonal packing of the side chains. scispace.com By analyzing the positions and intensities of the diffraction peaks, researchers can gain critical insights into the supramolecular organization, which governs the macroscopic physical properties of the material.

Solution Behavior and Intermolecular Interactions

Thermodynamics of Micellization and Self-Assembly of Decyl Diethylene Glycol Ether

The formation of micelles by diethylene glycol decyl ether in aqueous solutions is a spontaneous process governed by a delicate balance of enthalpic and entropic contributions. Understanding these thermodynamic drivers is crucial for predicting and controlling the surfactant's behavior in various applications.

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to aggregate into micelles. For diethylene glycol decyl ether (C10E2) and its homologous series, the CMC is influenced by factors such as temperature and the composition of the solvent. The CMC of nonionic surfactants typically exhibits a U-shaped dependence on temperature, initially decreasing to a minimum value before increasing again.

Table 1: Critical Micelle Concentration (CMC) of Selected Decyl Poly(oxyethylene Glycol) Ethers in Water at 298.15 K Data for C10E2 is estimated based on trends for homologous series.

| Surfactant | CMC (mol dm⁻³) |

| C10E2 (estimated) | ~0.9 |

| C10E6 | 0.93 |

Enthalpic and Entropic Contributions to Micellization Processes

The thermodynamics of micellization can be described by the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of the process. These parameters are related by the equation:

ΔG°mic = ΔH°mic - TΔS°mic

For nonionic surfactants like diethylene glycol decyl ether, the micellization process is typically entropy-driven at lower temperatures, with the positive entropy change arising from the release of structured water molecules from around the hydrophobic surfactant tails. As the temperature increases, the enthalpic contribution becomes more significant.

The enthalpy of micellization (ΔH°mic) can be determined from the temperature dependence of the CMC. For decyl poly(oxyethylene glycol) ethers, the enthalpy of micellization in water is generally positive at lower temperatures, indicating an endothermic process. This value tends to decrease with increasing temperature. rsc.org

Table 2: Thermodynamic Parameters of Micellization for Decyl Poly(oxyethylene Glycol) Ethers in Water at Different Temperatures Data for C10E2 is not directly available and is inferred from the behavior of the C10En series.

| Temperature (K) | ΔH°mic (kJ mol⁻¹) for C10En series | ΔS°mic (J mol⁻¹ K⁻¹) for C10En series |

| 288.15 | Positive, decreases with increasing T | Positive |

| 298.15 | Positive, decreases with increasing T | Positive |

| 308.15 | Less positive | Positive |

| 318.15 | Can become negative | Positive |

Influence of Solvent Environment and Co-solutes on Micellar Parameters (e.g., Urea (B33335), Glymes)

The presence of co-solutes in the aqueous solution can significantly alter the micellization behavior of diethylene glycol decyl ether.

Urea: The addition of urea to aqueous solutions of nonionic surfactants generally leads to an increase in the CMC. rsc.orgnih.gov This effect is attributed to urea's ability to disrupt the structure of water, which in turn weakens the hydrophobic interactions that drive micelle formation. By increasing the solubility of the hydrocarbon tails of the surfactant monomers in the bulk solution, urea makes the formation of micelles less favorable.

Calorimetric studies on decyl poly(oxyethylene glycol) ethers (C10En) in aqueous urea solutions have shown that the enthalpy of micellization (ΔmicH) is less positive than in pure water and decreases with increasing urea concentration and temperature. rsc.org This suggests that the interactions between the polyoxyethylene groups and urea molecules play a dominant role. Specifically, there is an indication of decreased hydration around the monomers and a relative increase in the hydration of the micelles due to enhanced hydrogen bonding between the ethylene (B1197577) oxide groups and urea. rsc.org

Glymes: Glymes, or glycol diethers, are aprotic polar solvents that can also influence the micellization of nonionic surfactants. While specific data on the effect of glymes on the CMC of diethylene glycol decyl ether is limited, studies on similar systems suggest that the addition of such co-solvents can affect the cloud point of the surfactant solution. The cloud point is the temperature at which the surfactant solution becomes cloudy due to phase separation, a phenomenon related to micellar interactions. Glycol-based solvents have been observed to generally increase the cloud point of nonionic surfactants. youtube.com

Interfacial Phenomena and Adsorption Mechanisms

The amphiphilic nature of diethylene glycol decyl ether also dictates its behavior at interfaces, such as the air/water and oil/water interfaces. The surfactant molecules preferentially adsorb at these interfaces, leading to a reduction in interfacial tension and the formation of structured monolayers.

Monolayer Formation and Structural Properties at Air/Water and Oil/Water Interfaces

At the air/water interface, diethylene glycol decyl ether molecules orient themselves with their hydrophilic diethylene glycol headgroups in the aqueous phase and their hydrophobic decyl tails extending into the air. As the concentration of the surfactant at the surface increases, a monolayer is formed. The properties of this monolayer can be studied using techniques such as Langmuir film balance, which measures the surface pressure as a function of the area per molecule.

The pressure-area isotherm of a surfactant monolayer provides information about the different phases the monolayer can exist in, such as gaseous, liquid-expanded, liquid-condensed, and solid states. biolinscientific.com For a homologous series of diethylene glycol mono-n-alkyl ethers, studies have shown that at certain temperatures, the monolayers can exhibit distinct phases and undergo pressure-induced phase transitions. For instance, with a longer alkyl chain (C18E2), the monolayer can exist in gaseous, liquid-expanded, and liquid-condensed phases, with the domains forming faceted structures at higher temperatures.

Analysis of Interfacial Tension and Surface Activity

A key characteristic of surfactants is their ability to lower the surface tension of water and the interfacial tension between two immiscible liquids like oil and water. This surface activity is a direct consequence of the adsorption of surfactant molecules at the interface.

The effectiveness of a surfactant is often quantified by its ability to reduce surface tension. As the concentration of diethylene glycol decyl ether in an aqueous solution increases, the surface tension decreases until the CMC is reached. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than further populating the interface.

The reduction in interfacial tension at an oil/water interface is crucial for the formation of emulsions. The presence of diethylene glycol decyl ether at the interface lowers the energy required to create new interfacial area, thereby stabilizing the dispersed oil droplets in water (or vice versa). The extent of this reduction depends on the nature of the oil phase and the concentration of the surfactant. While specific interfacial tension values for diethylene glycol decyl ether against a particular oil are not detailed in the provided search results, the general principle of its surface activity at such interfaces is well-established for nonionic surfactants.

Molecular Orientation and Packing at Interfaces

The behavior of Diethylene glycol decyl ether (C10E2) at interfaces, such as the air-water interface, is dictated by its amphiphilic nature, possessing both a hydrophilic diethylene glycol headgroup and a hydrophobic decyl tail. This structure drives the molecules to arrange themselves in a specific orientation to minimize free energy.

At the air-water interface, C10E2 molecules form a monolayer where the hydrophilic headgroups are immersed in the aqueous phase, and the hydrophobic decyl chains are oriented towards the air. The packing and orientation of these molecules within the monolayer are influenced by factors such as surface concentration, temperature, and the presence of other substances in the aqueous phase.

Studies on analogous diethylene glycol monoalkyl ethers reveal that at low surface concentrations, the alkyl chains tend to lie flat on the water surface. As the concentration increases and a compressed monolayer is formed, the alkyl chains become more ordered and tilt with respect to the surface normal. The diethylene glycol headgroups are hydrated and can adopt various conformations. Molecular dynamics simulations of similar surfactants, like diethylene glycol monododecyl ether (C12E2), have shown that water molecules have a strong tendency to form hydrogen-bonded bridged structures with the oxygen atoms of the same surfactant chain. This interaction leads to a more tilted orientation of the polar headgroups towards the aqueous layer.

The packing density of the monolayer is a critical factor. For C12E2 at a surface coverage corresponding to its critical micelle concentration, the area per molecule is approximately 34 Ų. This value provides an estimate for the packing density of C10E2 under similar conditions. The hydrocarbon chains in these compressed monolayers exhibit a degree of conformational order, with a preference for the all-trans conformation, which maximizes van der Waals interactions between adjacent chains. The orientation of the C-O-C bonds in the headgroup is predominantly perpendicular to the water surface.

The table below summarizes the general orientation and packing characteristics of diethylene glycol monoalkyl ethers at the air-water interface, which can be extrapolated to Diethylene glycol decyl ether.

| Interfacial Feature | Description |

| Molecular Orientation | Hydrophilic diethylene glycol headgroup in water; hydrophobic decyl tail in air. |

| Headgroup Conformation | Hydrated and tilted towards the aqueous phase, with C-O-C bonds oriented perpendicular to the surface. |

| Alkyl Chain Packing | Chains are tilted with respect to the surface normal in compressed monolayers to maximize van der Waals forces. |

| Conformational Order | Increased preference for all-trans conformation of the hydrocarbon chain upon compression of the monolayer. |

Molecular Interactions in Binary and Multicomponent Solvent Systems

Volumetric and Rheological Studies of Diethylene Glycol Ether Mixtures

Volumetric Properties:

Volumetric properties, such as excess molar volume (VE), provide valuable information about the nature and strength of intermolecular interactions in a mixture. For aqueous solutions of diethylene glycol ethers, the excess molar volumes are typically negative over the entire composition range. This observation suggests that the interactions between the diethylene glycol ether and water molecules (solute-solvent interactions) are stronger than the average of the interactions in the pure components (solute-solute and solvent-solvent interactions). The negative VE values are attributed to the formation of hydrogen bonds between the ether oxygen atoms and water molecules, as well as the interstitial accommodation of the ether molecules within the structured water network.

The magnitude of the negative VE is influenced by the size of the alkyl chain. It is expected that for Diethylene glycol decyl ether, the longer hydrophobic decyl chain would lead to a less negative VE compared to shorter-chain analogues at the same mole fraction, due to the increased disruption of the water structure.

Rheological Properties:

Rheological studies, particularly viscosity measurements, shed light on the flow behavior of liquid mixtures and the frictional forces between adjacent layers of the fluid. The viscosity deviation (Δη) from ideal behavior is a key parameter. For aqueous mixtures of diethylene glycol ethers, viscosity deviations are generally positive, indicating that the mixture is more viscous than would be expected from an ideal mixture.

This positive deviation is a result of the specific interactions, primarily hydrogen bonding, between the ether molecules and water, leading to the formation of larger hydrodynamic entities that offer greater resistance to flow. The excess Gibbs free energy of activation for viscous flow (ΔG*E) is also typically positive, further supporting the notion of strong specific interactions in the mixture.

The table below illustrates the expected trends in volumetric and rheological properties for aqueous mixtures of Diethylene glycol decyl ether, based on the behavior of similar compounds.

| Property | Expected Trend in Aqueous Mixtures | Rationale |

| Excess Molar Volume (VE) | Negative | Stronger solute-solvent interactions (hydrogen bonding) and interstitial accommodation. |

| Viscosity Deviation (Δη) | Positive | Formation of larger hydrodynamic entities due to strong intermolecular interactions. |

| Excess Gibbs Free Energy of Activation for Viscous Flow (ΔGE)* | Positive | Indicates complex formation and stronger interactions in the mixture. |

Investigation of Hydrogen Bonding Networks and Solvent Structure Perturbations Induced by Diethylene Glycol Decyl Ether

The introduction of Diethylene glycol decyl ether into a polar solvent like water significantly perturbs the solvent's native hydrogen bonding network. The diethylene glycol headgroup contains three ether oxygen atoms and a terminal hydroxyl group, all of which can act as hydrogen bond acceptors, while the terminal hydroxyl group can also act as a hydrogen bond donor.

In an aqueous environment, the primary interactions are the formation of intermolecular hydrogen bonds between the oxygen atoms of the C10E2 headgroup and the hydrogen atoms of water molecules, and between the terminal hydroxyl group of C10E2 and water molecules. These interactions lead to the hydration of the ether headgroup.

The hydrophobic decyl chain, on the other hand, is incapable of forming hydrogen bonds and disrupts the local hydrogen-bonded structure of water. This disruption leads to a phenomenon known as hydrophobic hydration, where water molecules are believed to form a more ordered, cage-like structure around the nonpolar alkyl chain to maximize their hydrogen bonding with each other. This restructuring of the solvent is an entropically unfavorable process.

Spectroscopic studies, such as FT-IR and Raman, on similar diethylene glycol systems have been instrumental in probing these hydrogen bonding interactions. Changes in the vibrational frequencies of the O-H and C-O stretching modes provide direct evidence of the formation and strength of hydrogen bonds. Computational studies, like Density Functional Theory (DFT), have further elucidated the nature of these interactions, suggesting that a single diethylene glycol molecule can form hydrogen bonds with multiple water molecules, leading to the formation of stable complexes.

The following table lists the key molecular interactions and their impact on the solvent structure.

| Molecular Moiety | Type of Interaction with Water | Impact on Solvent Structure |

| Diethylene Glycol Headgroup | Hydrogen bonding (acceptor and donor) | Formation of solute-solvent hydrogen bonds, integration into the water network. |

| Decyl Tail | Hydrophobic interactions | Disruption of water-water hydrogen bonds, leading to hydrophobic hydration (formation of ordered water cages). |

Role in Complex Chemical Systems and Materials Science

Functionality as a Surfactant and Co-surfactant in Colloidal Systems

The dual chemical nature of diethylene glycol, decyl ether enables it to act as a nonionic surfactant. The hydrophilic portion of the molecule is soluble in water, while the hydrophobic alkyl chain is soluble in non-polar substances like oils. This structure allows the molecule to position itself at the interface between immiscible liquids, such as oil and water, reducing the interfacial tension and enabling the formation of stable colloidal systems. atamanchemicals.comcymitquimica.com Its utility extends to acting as a co-surfactant, where it works in conjunction with a primary surfactant to enhance the stability and modify the properties of the resulting colloidal dispersion. mdpi.comresearchgate.net

Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactants. This compound can play a crucial role as a co-surfactant in the formation of these systems. The formation and stability of a microemulsion are highly dependent on the specific ratios of its components, which are often visualized using pseudo-ternary phase diagrams. researchgate.net These diagrams map the regions where a stable, single-phase microemulsion forms. mdpi.com

The mechanism involves the primary surfactant molecules adsorbing at the oil-water interface, creating a flexible film. The this compound molecules, when added as a co-surfactant, penetrate this surfactant layer. This intercalation increases the fluidity of the interfacial film, reduces the mean curvature, and further lowers the interfacial tension. By optimizing the surfactant-to-co-surfactant ratio, the interfacial film can be made sufficiently flexible to allow for the spontaneous formation of micro-droplets (either oil-in-water or water-in-oil) with diameters typically in the range of 10 to 100 nanometers. researchgate.net The type and quantity of the glycol co-surfactant can significantly alter the composition, structure, and viscosity of the microemulsion, often reducing the total amount of surfactant needed to achieve a stable system. acs.org

In dispersions containing solid particles suspended in a liquid, this compound can function as a stabilizing agent, preventing the particles from aggregating or flocculating. The mechanism of stabilization is primarily steric in nature. The hydrophobic decyl tails of the surfactant molecules adsorb onto the surface of the suspended particles, while the hydrophilic diethylene glycol chains extend into the surrounding liquid medium.

When two particles approach each other, these extended hydrophilic chains begin to overlap. This overlap results in a localized increase in osmotic pressure and a reduction in the conformational entropy of the chains, creating a repulsive force that pushes the particles apart. This steric barrier effectively counteracts the attractive van der Waals forces that would otherwise cause the particles to agglomerate and settle out of the dispersion. This principle is utilized in various applications, such as dispersing pigments in ink and paint formulations to ensure stability and uniform color density. atamanchemicals.com A related phenomenon, the "water barrier effect," has been observed with polymers containing diethylene glycol ether segments, where a tightly bound water layer around the chains provides a strong repulsive force. chemicalbook.com

Emulsification is the process of dispersing one liquid into another immiscible liquid as fine droplets. This compound acts as an effective emulsifying agent by facilitating this process and ensuring the long-term stability of the resulting emulsion. The fundamental mechanism relies on its ability to significantly lower the interfacial tension between the two liquid phases.

During emulsification, which typically involves high-shear mixing, the surfactant molecules rapidly migrate to the newly created interfacial area surrounding the droplets. They form a protective film that prevents the droplets from coalescing, a process where two or more droplets merge to form a larger one. The packing of the this compound molecules at the interface dictates the stability and type of emulsion formed (oil-in-water or water-in-oil). The dynamics of the droplets, including their formation, size distribution, and resistance to coalescence, are heavily influenced by the concentration of the emulsifier and its interaction with other components in the system.

Integration into Polymeric Materials and Advanced Composites

The presence of a reactive hydroxyl (-OH) group and a flexible ether-containing alkyl chain makes this compound a valuable monomer for incorporation into polymeric structures. Its integration can impart specific properties, such as increased flexibility, hydrophobicity, and amphiphilicity, to the final material.

Comb-like polymers are a class of branched polymers where linear side chains (the "teeth") are attached to a central polymer backbone. Diethylene glycol alkyl ethers can be used to create the side chains, leading to materials with unique self-assembly and phase-change characteristics. Several polymerization techniques can be employed to synthesize these structures.

For instance, monomers such as diethylene glycol n-tetradecyl ether vinyl ether have been successfully polymerized via living cationic polymerization to produce well-defined comb-like polymers. nih.gov Similarly, acrylate (B77674) and methacrylate (B99206) versions of these monomers can be synthesized and subsequently polymerized using methods like free radical polymerization or more controlled techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govrsc.org These methods allow for the creation of polymers where the diethylene glycol decyl ether segments are grafted onto a backbone, such as a polyvinyl, polyacrylate, or polymethacrylate (B1205211) chain. The resulting comb-like architecture effectively inhibits the crystallization of the side chains and can be tailored to create materials for applications like solid polymer electrolytes. researchgate.net

| Polymerization Method | Monomer Type | Key Features |

| Living Cationic Polymerization | Vinyl Ether | Allows for precise control over molecular weight and narrow molecular weight distribution. nih.gov |

| Free Radical Polymerization | Acrylate / Methacrylate | A robust and common method, though it offers less control over polymer architecture compared to living polymerizations. nih.gov |

| RAFT Polymerization | Methacrylate | A controlled radical polymerization technique that yields well-defined copolymers with predictable molecular weights and structures. rsc.org |

This table summarizes common methods for synthesizing comb-like polymers with diethylene glycol alkyl ether side chains.

A crosslinking agent is a molecule that forms covalent bonds to link separate polymer chains together, creating a three-dimensional network. True crosslinking agents must possess at least two reactive functional groups. This compound has only one reactive hydroxyl group, so it cannot function as a crosslinking agent on its own.

However, it can act as a reactive modifier or a chain terminator when incorporated into a polymeric matrix. For example, in the formulation of polyurethane adhesives, the hydroxyl group of this compound can react with an isocyanate group. This reaction chemically bonds the molecule to the polymer backbone as a side chain. While this does not create crosslinks, it modifies the properties of the adhesive by introducing a flexible, hydrophobic side chain. This can enhance adhesion to non-polar surfaces, increase the flexibility of the final adhesive, and act as an internal plasticizer.

In contrast, bifunctional derivatives of diethylene glycol, such as diethylene glycol divinyl ether or diethylene glycol diglycidyl ether, are effective crosslinking agents because they have two reactive groups capable of linking different polymer chains. chemimpex.compolysciences.com

| Compound | Functional Groups | Role in Polymer Matrix |

| This compound | 1x Hydroxyl | Reactive Modifier / Side Chain |

| Diethylene glycol divinyl ether | 2x Vinyl Ether | Crosslinking Agent chemimpex.com |

| Ethylene (B1197577) glycol diglycidyl ether | 2x Glycidyl Ether (Epoxide) | Crosslinking Agent polysciences.comresearchgate.net |

This table compares the functionality of this compound with related bifunctional crosslinking agents.

Impact on Morphological and Thermo-responsive Properties of Materials

Diethylene glycol decyl ether and its related structures play a significant role in materials science, particularly in influencing the morphological and thermo-responsive characteristics of complex chemical systems. The incorporation of diethylene glycol ether moieties into polymers or their use as surfactants can induce significant changes in material structure, phase behavior, and response to thermal stimuli.

Influence on Material Morphology

The amphiphilic nature of diethylene glycol ethers, possessing both a hydrophilic ether chain and a hydrophobic alkyl chain, allows them to direct the formation of specific microscopic and macroscopic structures. In Langmuir monolayers of diethylene glycol mono-n-hexadecyl ether at the air-water interface, a variety of two-dimensional structures are observed during phase transitions at different temperatures. nih.gov At lower temperatures (10 and 15 °C), the domains form small, irregular nuclei. nih.gov As the temperature increases, these morphologies evolve into spiral structures (20 and 22 °C), strip-like patterns (24 °C), and eventually become circular at temperatures of 26 °C and above. nih.gov This morphological evolution is attributed to temperature-induced dehydration of the ethylene oxide chain, which increases its hydrophobicity and the resulting line tension, outweighing dipole-dipole repulsions to favor more compact, circular domains at higher temperatures. nih.gov

In microemulsion systems, diethylene glycol ethers can influence the droplet size. For instance, microemulsions formulated with diethylene glycol monoethyl ether (DGME) as a permeation enhancer exhibited mean droplet sizes ranging from 119.8 to 153.3 nm. mdpi.com The specific components and their ratios within the microemulsion, such as the volume of oil and the ratio of surfactant to co-surfactant, can alter this droplet size. mdpi.com

When incorporated into block copolymers, such as (poly(methoxy diethylene glycol acrylate)-block-polystyrene)3, the diethylene glycol acrylate units contribute to the formation of micro-phase separated structures with distinct domains. rsc.org

Thermo-responsive Behavior

A key feature imparted by diethylene glycol ether derivatives is thermo-responsiveness, particularly the phenomenon of a Lower Critical Solution Temperature (LCST). Polymers incorporating these moieties are soluble in a solvent (typically water) below a certain temperature but undergo a phase transition and become insoluble above it. herts.ac.uk This transition is driven by a shift in the hydrophilic-hydrophobic balance as temperature changes.

Polymers based on diethylene glycol methyl ether methacrylate (DEGMA) are well-studied for their thermo-responsive properties. herts.ac.ukherts.ac.ukbohrium.com These polymers exhibit an LCST that can be tuned by altering the polymer's composition and molecular weight. herts.ac.ukherts.ac.ukbohrium.com For example, in graft copolymers of DEGMA and poly(ethylene glycol) methacrylate (PEGMA), increasing the ratio of PEGMA elevates the thermal transition temperature. herts.ac.ukherts.ac.ukbohrium.com This tunability allows for the design of "smart" materials that respond to specific physiological or environmental temperatures, such as transitioning to a more viscous state upon heating. herts.ac.uk

Research on thin films of the diblock copolymer poly(diethylene glycol monomethyl ether methacrylate)-block-poly(poly(ethylene glycol)methyl ether methacrylate) (PMEO2MA-b-POEGMA300) shows two distinct transition temperatures (TTs): one around 25 °C for the PMEO2MA block and another around 60 °C for the POEGMA300 block. nih.gov This allows the material to transition from a swollen state to a semi-collapsed and finally a fully collapsed state as the temperature is increased. nih.gov

Furthermore, comb-like polymers with diethylene glycol ether side chains have been investigated as phase change materials (PCMs) for thermal energy storage. nih.govmdpi.com These materials exhibit distinct melting and crystallization temperatures, absorbing and releasing latent heat during these transitions. The introduction of a diethylene glycol segment between the polymer backbone and a long alkyl side chain enhances the flexibility of the side chains, which facilitates their crystallization and influences the thermal properties of the material. nih.govmdpi.com

The thermal behavior of poly(diethylene glycol n-tetradecyl ether vinyl ether) (PC14E2VE) has been studied using differential scanning calorimetry (DSC), revealing specific temperatures for melting and crystallization events. nih.gov

Table 1: Thermal Properties of Diethylene Glycol Ether-Containing Monomers and Polymers

| Material | Melting Temperature (°C) | Crystallization Temperature (°C) | Melting Enthalpy (J/g) | Crystallization Enthalpy (J/g) |

|---|---|---|---|---|

| Diethylene glycol n-tetradecyl ether vinyl ether (C14E2VE) | 21.9 | 0.5 | - | - |

| Poly(diethylene glycol hexadecyl ether acrylate) (PC16E2AA) | 33.8 | 25.8 | 90 | 85 |

| Poly(diethylene glycol n-tetradecyl ether vinyl ether) (PC14E2VE) | Exhibits melting and crystallization peaks, but specific values for the polymer series are presented in relation to molecular weight in the source. nih.gov |

Data sourced from multiple studies. nih.gov

Table 2: Transition Temperatures of Thermo-responsive Polymers

| Polymer System | Transition Temperature (°C) | Notes |

|---|---|---|

| Di(ethylene glycol) methyl ether methacrylate (DEGMA) based graft-copolymers | ca. 30 | Phase transition temperature close to physiological conditions. herts.ac.ukherts.ac.ukbohrium.com |

| PMEO2MA block in PMEO2MA-b-POEGMA300 thin film | ~25 | Lower critical solution temperature (TT1). nih.gov |

| POEGMA300 block in PMEO2MA-b-POEGMA300 thin film | ~60 | Lower critical solution temperature (TT2). nih.gov |

| (Poly(methoxy diethylene glycol acrylate)-block-polystyrene)3 film | 33 | Transition temperature observed in white light interferometry. rsc.org |

Environmental Fate and Biogeochemical Transformations

Microbial Degradation Pathways of Ether Bonds

Microbial activity is a primary driver for the environmental breakdown of diethylene glycol decyl ether. Bacteria, in particular, have evolved enzymatic systems capable of cleaving the ether linkages that are central to the structure of this compound.

The initial and rate-limiting step in the aerobic biodegradation of many alcohol ethoxylates is the enzymatic scission of the ether bond. semanticscholar.orgmicrobiologyresearch.org This process is often catalyzed by monooxygenase enzymes. researchgate.net These enzymes incorporate one atom of molecular oxygen into the substrate, typically at the carbon atom of the ether linkage. This hydroxylation results in the formation of an unstable hemiacetal intermediate. researchgate.net

This hemiacetal spontaneously and non-enzymatically decomposes, cleaving the C-O ether bond. researchgate.net For diethylene glycol decyl ether, this central fission can occur at the bond connecting the decyl group to the ethoxylate chain. This primary biodegradation mechanism separates the hydrophobic alkyl moiety from the hydrophilic polyethylene (B3416737) glycol (PEG) moiety. microbiologyresearch.orgnih.gov Studies on similar alcohol ethoxylates have shown that this central ether cleavage is a common pathway. nih.govnih.gov For instance, Pseudomonas sp. has been shown to cleave the C(alkyl)-N bond in ethoxylated fatty amines, utilizing the alkyl chain as a carbon source. nih.gov

Following the initial enzymatic scission of the ether bond, a series of metabolic intermediates are produced. The central cleavage of diethylene glycol decyl ether would yield decanol (B1663958) and diethylene glycol.

Research on analogous alcohol ethoxylates, such as dodecyl ethoxylates, by Pseudomonas sp. strain SC25A demonstrated a clear metabolic pathway. The initial cleavage produced the corresponding alcohol (dodecanol), which was subsequently oxidized to an aldehyde (dodecanal) and then to a carboxylic acid (dodecanoic acid). microbiologyresearch.orgnih.gov Further metabolism can lead to the formation of dicarboxylic acids. microbiologyresearch.orgnih.gov Similarly, studies on glycol ethers have identified the formation of corresponding acids, such as ethoxyacetic acid from monoethyl ethers, as metabolic products. nih.gov

The polyethylene glycol portion, in this case, diethylene glycol, is also subject to further degradation. The metabolism of diethylene glycol in rat models proceeds via oxidation by alcohol dehydrogenase to 2-hydroxyethoxyacetaldehyde, which is then metabolized by aldehyde dehydrogenase to 2-hydroxyethoxyacetic acid (HEAA). wikipedia.org

A summary of potential biodegradation metabolites is presented in the table below.

| Initial Substrate | Primary Cleavage Products | Subsequent Metabolites |

| Diethylene glycol, decyl ether | Decanol, Diethylene glycol | Decanal, Decanoic acid, 2-hydroxyethoxyacetaldehyde, 2-hydroxyethoxyacetic acid |

The rate and extent of biodegradation of alcohol ethoxylates are significantly influenced by their chemical structure, particularly the length of the alkyl chain and the number of ethoxylate (EO) units. cleaninginstitute.org

Alkyl Chain Length: The structure of the hydrophobic alkyl group is a critical factor. Linear primary alcohol ethoxylates are generally readily biodegradable. mst.edu Extensive branching in the alkyl chain can inhibit biodegradation by hindering enzymatic attack. semanticscholar.org

Ethoxylate Units: The length of the hydrophilic polyoxyethylene chain also plays a crucial role. While some studies suggest that AEs with a high number of EO units (e.g., >20) may exhibit slower degradation, research has shown that even those with up to 40 EO units can be rapidly biodegraded. nih.gov For diethylene glycol decyl ether, the short chain of two ethoxylate units is not expected to hinder microbial degradation. nih.gov The ultimate biodegradation of alkylphenol ethoxylates and their intermediates has been shown to occur within one to four weeks, indicating a lack of persistence in the environment. nih.gov

Other environmental factors such as temperature, pH, bacterial concentration, and the opportunity for microbial acclimation also affect the rate of biodegradation. cleaninginstitute.org

Oxidative Degradation and Non-Biological Transformation Routes

Ethers are susceptible to autoxidation, a radical chain reaction that occurs in the presence of oxygen. youtube.com This process is initiated by the formation of a radical, which abstracts a hydrogen atom from the carbon atom adjacent to the ether oxygen (the alpha position). This abstraction creates a carbon-centered radical. youtube.com

This carbon-centered radical then reacts with molecular oxygen (O₂) in a propagation step to form a hydroperoxy radical. This oxygen-centered radical can then abstract a hydrogen atom from another ether molecule, forming a hydroperoxide product and a new carbon-centered radical that continues the chain reaction. youtube.com The presence of diethylene glycol fragments in polymers has been shown to be a weak point for thermal oxidative degradation. researchgate.net

The primary products of ether autoxidation are hydroperoxides. youtube.com These compounds can be unstable and may decompose, leading to a variety of other oxidative degradation products. The oxidative cleavage of diethylene glycol by an oxidizing agent like bromate (B103136) has been shown to yield formaldehyde. jocpr.com Studies on the oxidative degradation of polyethylene glycol (PEG) have also identified the formation of various products resulting from chain scission, including aldehydes. nsf.gov In the absence of biological activity, the oxidation of glycol ethers can produce toxic aldehydes and other organic acids. nih.gov

The table below summarizes the key aspects of non-biological degradation.

| Degradation Route | Mechanism | Primary Products | Secondary Products |

| Autoxidation | Radical chain reaction | Hydroperoxides | Aldehydes, Carboxylic acids |

Theoretical and Computational Studies of Diethylene Glycol, Decyl Ether Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a cornerstone of computational studies for surfactant systems. By solving the classical equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, revealing detailed information about molecular arrangements, conformations, and dynamic processes at interfaces and in solution.

MD simulations have been effectively used to study the properties of monolayers formed by diethylene glycol alkyl ethers at air/water interfaces. A detailed study on diethylene glycol monododecyl ether (C12E2), a close structural analogue of the decyl ether, provides significant insights. researchgate.net In these simulations, a monolayer was modeled at a surface coverage corresponding to its critical micelle concentration (34 Ų/molecule). researchgate.net

The simulations yielded an estimated thickness for the adsorbed layer that was in good agreement with experimental data from neutron reflection studies. researchgate.net A key finding was the strong tendency of water molecules to form hydrogen-bonded bridge structures with the oxygen atoms within a single surfactant headgroup. This interaction with water has a direct impact on the surfactant's conformation. researchgate.net The simulations also revealed that the long, polar diethylene glycol headgroups are more tilted towards the aqueous phase due to their strong interactions with water molecules. researchgate.net

| Parameter | Finding | Source |

| System Studied | Monolayer of Diethylene Glycol Monododecyl Ether (C12E2) | researchgate.net |

| Interface | Air/Water | researchgate.net |

| Surface Coverage | 34 Ų/molecule (at CMC) | researchgate.net |

| Monolayer Thickness | Good agreement with neutron reflection data | researchgate.net |

| Headgroup Conformation | Exclusive preference for gauche conformation in C-C bonds | researchgate.net |

| Headgroup Orientation | Tilted toward the aqueous layer | researchgate.net |

| Key Interaction | Water molecules form hydrogen-bonded bridges with ether oxygens | researchgate.net |

The dynamics of water and solutes within reverse micelles are a significant area of research, as the confined environment of the micellar core can drastically alter water's properties compared to bulk solution. nih.govresearchgate.net MD simulations are a primary tool for investigating these systems, providing molecular-level detail on the structure and dynamics of the confined water pool and the surrounding surfactant shell. karazin.uaresearchgate.net

The conformation of the flexible diethylene glycol headgroup is critical to the surfactant's behavior and is governed by a balance between intramolecular and intermolecular forces. MD simulations provide a means to analyze these conformations in detail. For the diethylene glycol monododecyl ether (C12E2) monolayer, simulations showed that strong intermolecular interactions with water molecules, which bridge the oxygen atoms of the headgroup, lead to a distinct preference for a gauche conformation in the C-C bonds of the headgroup. researchgate.net

This contrasts with studies on the fundamental ethylene (B1197577) glycol molecule in the gas phase, where intramolecular hydrogen bonding is dominant. nih.gov However, ab initio molecular dynamics simulations of liquid ethylene glycol show that intermolecular hydrogen bonding with neighboring molecules becomes the deciding factor for its conformation. nih.gov In the liquid state, the central O-C-C-O linkage adopts both gauche and trans geometries, a flexibility enabled by the formation of a robust intermolecular hydrogen bond network. nih.gov This highlights how the molecular environment (e.g., at an interface or in bulk solution) dictates the conformational preferences of the glycol ether headgroup. nih.gov

| Molecule/System | Phase/Environment | Dominant Interaction | Resulting Conformation (O-C-C-O) | Source |

| Ethylene Glycol | Gas Phase | Intramolecular H-Bonding | Exclusively Gauche | nih.gov |

| Ethylene Glycol | Liquid Phase | Intermolecular H-Bonding | Both Gauche and Trans | nih.gov |

| Diethylene Glycol Monododecyl Ether | Monolayer at Air/Water Interface | Intermolecular H-Bonding with Water | Predominantly Gauche | researchgate.net |

Quantum Chemical Calculations and Predictive Modeling

While MD simulations excel at describing the collective behavior of large numbers of molecules, quantum chemical calculations are used to provide a more fundamental understanding of molecular structure and intermolecular interactions based on the principles of quantum mechanics.

Quantum chemical methods are employed to analyze the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, between surfactant molecules and solvent molecules. mdpi.com Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize interactions by analyzing the electron density distribution. mdpi.com Another method, Natural Bond Orbital (NBO) analysis, helps to identify and quantify the charge transfer that occurs during interactions like hydrogen bonding. mdpi.com

For related systems, such as mixtures of diethylene glycol diethyl ether and alkanols, predictive models like the Perturbed Chain-Statistical Associating Fluid Theory (PC-SAFT) equation of state have been used. bohrium.com This approach models the fluid based on molecular parameters and can predict thermodynamic properties like density and study the interaction forces between the components of the mixture, providing a bridge between molecular properties and macroscopic behavior. bohrium.com

A primary goal of computational modeling is to predict how individual surfactant molecules self-assemble into larger aggregates like micelles and monolayers. The MD simulations of diethylene glycol alkyl ether monolayers are a direct example of modeling the initial stages of self-assembly at an interface. researchgate.net

More broadly, modeling aims to understand the thermodynamics and kinetics that drive aggregation. Studies of simpler, related molecules like ethylene glycol monobutyl ether show how factors such as concentration, temperature, and salinity influence the size and formation of aggregates in solution. bohrium.com Computational models seek to reproduce these experimental observations and provide a molecular-level explanation for them. By simulating the interactions between many surfactant molecules, these models can predict the likely structures of aggregates (e.g., spherical or cylindrical micelles), their size, and the critical concentrations at which they form.

Future Research Directions and Emerging Academic Contributions in Diethylene Glycol Decyl Ether Studies

The ongoing exploration of Diethylene glycol, decyl ether, a nonionic surfactant of the alkyl ethoxylate family, continues to open new avenues in both fundamental and applied sciences. Future research is poised to build upon the existing knowledge base, focusing on creating more sophisticated molecular structures, developing a deeper understanding of their complex behaviors, and harnessing their properties for next-generation materials. Key areas of future investigation include the development of novel synthetic pathways, advanced characterization of self-assembled architectures, refinement of predictive computational models, and the exploration of bio-inspired and sustainable applications.

Q & A

Q. What experimental methods are recommended for determining the thermophysical properties of diethylene glycol decyl ether in solvent systems?

Researchers should measure properties like density, viscosity, and solubility using techniques such as vibrating-tube densitometry and ultrasonic speed analyzers, as these methods provide high-precision data for engineering applications. For example, density and speed of sound measurements for diethylene glycol monoethyl ether were conducted between 288.15–318.15 K to optimize solvent systems . Thermodynamic modeling (e.g., NRTL or UNIQUAC) can predict phase equilibria in multi-component systems, as demonstrated in studies on diethylene glycol monobutyl ether .

Q. How can synthesis protocols for diethylene glycol decyl ether be optimized to ensure high purity and yield?

Synthesis often involves alkoxymercuration or acid-catalyzed etherification. For diethylene glycol divinyl ether, acetylene and diethylene glycol are reacted under controlled conditions to minimize side products . Purification via fractional distillation or chromatography is critical, with purity verified using GC-MS or NMR. Reference standards (e.g., USP-grade diethylene glycol monoethyl ether) ensure reproducibility .

Q. What safety protocols should be followed when handling diethylene glycol decyl ether in laboratory settings?

Use PPE (gloves, goggles, respirators) to avoid dermal/ inhalation exposure. Ventilation systems must maintain airborne concentrations below recommended limits (e.g., PAC-1: 15 ppm for diethylene glycol dimethyl ether) . Spill containment requires inert absorbents (e.g., sand) to prevent environmental release, as outlined in OSHA and NIOSH guidelines .

Advanced Research Questions

Q. How can contradictory data in solubility or phase behavior studies of diethylene glycol ethers be resolved?

Contradictions often arise from impurities or measurement variability. Cross-validate results using multiple techniques (e.g., cloud-point titration and calorimetry) and standardized reference materials. For instance, liquid-liquid equilibria for diethylene glycol monobutyl ether in water/decane systems were confirmed at 20–40°C to account for temperature dependencies . Statistical tools like principal component analysis (PCA) can identify outlier datasets .

Q. What methodologies are effective for studying the in vitro dermal absorption kinetics of diethylene glycol ethers?

Use Franz diffusion cells with human epidermal membranes to simulate absorption. Apply undiluted ethers to the membrane surface and quantify permeation rates via GC or HPLC, as done for 2-(2-butoxyethoxy)ethanol (steady-state rate: 0.035 mg/cm²/hr) . Pre- and post-exposure tritiated water permeability tests assess membrane integrity .

Q. How can computational models predict the environmental fate and toxicity of diethylene glycol decyl ether?